REACTION_CXSMILES
|
[Br:1][C:2]1[CH:8]=[CH:7][C:5](N)=[C:4]([Cl:9])[CH:3]=1.[ClH:10].N([O-])=O.[Na+].[S:15](=[O:17])=[O:16]>C(O)(=O)C.O.[Cu]>[Cl:9][C:4]1[CH:3]=[C:2]([Br:1])[CH:8]=[CH:7][C:5]=1[S:15]([Cl:10])(=[O:17])=[O:16] |f:2.3|
|
Name
|
|
Quantity
|
3.99 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(N)C=C1)Cl
|
Name
|
|
Quantity
|
22 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
1.29 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
4.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
S(=O)=O
|
Name
|
|
Quantity
|
128 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
6.4 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
copper
|
Quantity
|
1.3 g
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Name
|
ice
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
After stirring for a further 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (4×100 ml)
|
Type
|
WASH
|
Details
|
The combined extracts are washed successively with water (4×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine, dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(=C1)Br)S(=O)(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |